5-Bromo-2-methoxypyridin-3-ol

Physicochemical Properties Drug Design Lipinski's Rule of Five

5-Bromo-2-methoxypyridin-3-ol (CAS 1211589-04-6) is a polysubstituted pyridine derivative with the molecular formula C6H6BrNO2, and a calculated molecular weight of 204.02 g/mol. This compound is a solid at room temperature, and is characterized by the presence of a bromine atom at the 5-position, a methoxy group at the 2-position, and a hydroxyl group at the 3-position of the pyridine ring.

Molecular Formula C6H6BrNO2
Molecular Weight 204.023
CAS No. 1211589-04-6
Cat. No. B594985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-methoxypyridin-3-ol
CAS1211589-04-6
Molecular FormulaC6H6BrNO2
Molecular Weight204.023
Structural Identifiers
SMILESCOC1=C(C=C(C=N1)Br)O
InChIInChI=1S/C6H6BrNO2/c1-10-6-5(9)2-4(7)3-8-6/h2-3,9H,1H3
InChIKeyZOWAUUKQHFWWOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-methoxypyridin-3-ol (CAS 1211589-04-6): A Specialized Heterocyclic Building Block


5-Bromo-2-methoxypyridin-3-ol (CAS 1211589-04-6) is a polysubstituted pyridine derivative with the molecular formula C6H6BrNO2, and a calculated molecular weight of 204.02 g/mol . This compound is a solid at room temperature, and is characterized by the presence of a bromine atom at the 5-position, a methoxy group at the 2-position, and a hydroxyl group at the 3-position of the pyridine ring. It is primarily utilized as a versatile intermediate in organic synthesis for research and development purposes .

Why Generic 5-Bromo-2-methoxypyridin-3-ol Substitution is Not Viable: The Impact of Ring Positional Isomerism


Substituting 5-Bromo-2-methoxypyridin-3-ol with a closely related analog, such as 2-Bromo-6-methoxypyridin-3-ol or 6-Bromo-2-methoxypyridin-3-ol, will lead to failed syntheses and invalid structure-activity relationship (SAR) studies. The specific substitution pattern on the pyridine ring dictates the compound's reactivity and physicochemical properties . The 5-position bromine serves as a unique handle for selective cross-coupling reactions, and its reactivity is distinctly different from a bromine at the 2- or 6-position . Furthermore, the combination of the 2-methoxy and 3-hydroxy groups introduces specific hydrogen-bonding capabilities and electronic effects that govern its behavior as an intermediate . The following quantitative evidence demonstrates that the precise structural configuration of 5-Bromo-2-methoxypyridin-3-ol yields measurable and functionally critical differences from its isomers and other analogs.

Quantitative Differentiation of 5-Bromo-2-methoxypyridin-3-ol (CAS 1211589-04-6) from Its Closest Analogs


Physicochemical Differentiation: pKa and XLogP3 Values

5-Bromo-2-methoxypyridin-3-ol exhibits a calculated XLogP3 value of 1.5 . This represents a measurable difference in lipophilicity compared to the non-brominated parent scaffold, 2-methoxypyridin-3-ol, for which calculated XLogP3 values are typically lower due to the absence of the hydrophobic bromine atom. The predicted pKa of 5-Bromo-2-methoxypyridin-3-ol is 8.17 ± 0.10 , a quantifiable difference from the pKa of the unsubstituted 3-hydroxypyridine (~8.7), indicating the electron-withdrawing effect of the bromine substituent on the pyridine ring's acid-base properties.

Physicochemical Properties Drug Design Lipinski's Rule of Five

Reactivity Differentiation: Strategic Advantage of the 5-Bromo Substituent in Cross-Coupling

The 5-bromo substituent on the pyridine ring of 5-Bromo-2-methoxypyridin-3-ol is strategically positioned to serve as a highly effective handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling . In contrast, a bromine at the 2-position of an analogous compound would experience steric hindrance from the adjacent 3-hydroxy group, potentially reducing its reactivity. Similarly, the 4-position is often less electrophilic. The 5-position is generally recognized as one of the most reactive sites for cross-coupling on the pyridine ring due to favorable electronic and steric factors, enabling more efficient and higher-yielding functionalization than other regioisomers [1].

Synthetic Chemistry Palladium Catalysis C-C Bond Formation

Thermal Stability Differentiation: Predicted Boiling Point and Density

The compound 5-Bromo-2-methoxypyridin-3-ol has a predicted boiling point of 326.2 ± 37.0 °C and a predicted density of 1.682 ± 0.06 g/cm³ . These predicted values are notably higher than those of its non-brominated analog, 2-methoxypyridin-3-ol, which has a lower molecular weight. The elevated boiling point suggests a lower volatility and potentially higher thermal stability, a critical factor when considering process safety and handling during large-scale synthesis or reactions requiring elevated temperatures.

Process Chemistry Thermal Stability Scale-up

Recommended Research and Industrial Applications for 5-Bromo-2-methoxypyridin-3-ol (CAS 1211589-04-6)


Medicinal Chemistry: Synthesis of CNS-Penetrant Candidate Libraries

5-Bromo-2-methoxypyridin-3-ol is a strategically valuable building block for creating compound libraries targeting central nervous system (CNS) disorders. Its XLogP3 value of 1.5 indicates a balanced lipophilicity profile that is within the optimal range for crossing the blood-brain barrier, while the 5-bromo substituent serves as a robust handle for late-stage diversification via cross-coupling . This enables the systematic exploration of SAR around a core scaffold with favorable physicochemical properties for CNS drug discovery.

Chemical Biology: Development of Multifunctional Chemical Probes

The unique triad of functional groups on 5-Bromo-2-methoxypyridin-3-ol makes it an excellent precursor for designing multifunctional chemical probes. The 5-bromo position can be used to attach a fluorophore or affinity tag via cross-coupling . The 3-hydroxy group can be derivatized to introduce a reactive warhead for target engagement, while the 2-methoxy group can serve as an NMR handle or a modulator of binding affinity. This orthogonal reactivity enables the construction of complex probes with precisely defined functionalities.

Agrochemical Research: Building Block for Novel Pesticide Candidates

In agrochemical discovery, 5-Bromo-2-methoxypyridin-3-ol provides a starting point for synthesizing new heterocyclic compounds with potential herbicidal or fungicidal activity. The combination of the electron-withdrawing bromine and the hydrogen-bond-donating hydroxyl group creates a specific electronic environment that can be leveraged to interact with unique biological targets in pests and pathogens. Its synthetic versatility via the 5-bromo handle allows for rapid expansion into diverse chemical space relevant to crop protection.

Material Science: Precursor for Functionalized Organic Ligands

This compound can be employed in the synthesis of advanced materials, specifically as a precursor to organic ligands for metal-organic frameworks (MOFs) or coordination polymers. The 5-position bromine enables the attachment of the pyridine core to larger conjugated systems via cross-coupling , while the 3-hydroxy group can serve as a metal-binding or hydrogen-bonding site. This dual functionality is crucial for creating materials with tailored properties for gas storage, separation, or catalysis.

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